molecular formula C18H12Cl2N2O2S B3706002 N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide

N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide

Cat. No.: B3706002
M. Wt: 391.3 g/mol
InChI Key: FTMZHGIUTBZXTB-UHFFFAOYSA-N
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Description

N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide is a synthetic organic compound characterized by the presence of a thiophene ring, a carboxamide group, and a dichlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Dichlorobenzoyl Intermediate: The starting material, 2,5-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine or pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The dichlorobenzoyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Shares the dichlorobenzoyl moiety but lacks the thiophene ring.

    Thiophene-2-carboxamide: Contains the thiophene ring and carboxamide group but lacks the dichlorobenzoyl moiety.

Uniqueness

N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components alone.

Properties

IUPAC Name

N-[3-[(2,5-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c19-11-6-7-15(20)14(9-11)17(23)21-12-3-1-4-13(10-12)22-18(24)16-5-2-8-25-16/h1-10H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZHGIUTBZXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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